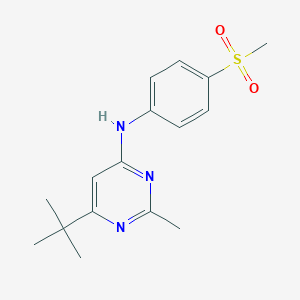![molecular formula C19H24N6 B6434936 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549049-20-7](/img/structure/B6434936.png)
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(6-tert-Butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (6-TPMPC) is an organic compound with a complex structure and a wide range of potential applications in the fields of scientific research and medical research. 6-TPMPC is a heterocyclic compound, which is composed of a 6-membered ring and a 4-membered ring, connected by a nitrogen atom. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 446-448°C. 6-TPMPC has been studied for its potential applications as an inhibitor of the enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS).
科学的研究の応用
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several potential applications in the field of scientific research. It has been studied for its potential as an inhibitor of the enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS). In addition, 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential applications in the areas of cancer research, immunology, and drug development. It has been shown to possess anti-tumor activity and has been used in the synthesis of a number of potential anti-cancer drugs. 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has also been studied for its potential applications in the area of immunology, where it has been shown to possess anti-inflammatory and anti-allergic properties.
作用機序
The mechanism of action of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS). DHFR is an enzyme involved in the synthesis of thymidylate, an essential component of DNA and RNA. TS is an enzyme involved in the synthesis of thymidine triphosphate, an important component of DNA and RNA. By inhibiting these enzymes, 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can inhibit the synthesis of DNA and RNA, thus inhibiting the growth of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile are not yet fully understood. However, it has been shown to possess anti-tumor activity and has been used in the synthesis of a number of potential anti-cancer drugs. In addition, 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential applications in the areas of immunology, where it has been shown to possess anti-inflammatory and anti-allergic properties.
実験室実験の利点と制限
The advantages of using 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile in laboratory experiments include its relatively low cost and its wide range of potential applications. Additionally, 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a relatively stable compound, which makes it suitable for use in a variety of laboratory conditions. However, there are some limitations to using 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile in laboratory experiments. For example, it is not suitable for use in experiments involving high temperatures or high pressures, as it may decompose in these conditions. Additionally, it is not suitable for use in experiments involving proteins or other biological molecules, as it may interact with these molecules and interfere with the results of the experiment.
将来の方向性
There are a number of potential future directions for research involving 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile. These include further research into its potential applications in the areas of cancer research, immunology, and drug development. Additionally, further research into the mechanism of action of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile and its biochemical and physiological effects could help to identify new potential applications for this compound. Finally, further research into the structure and synthesis of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile could help to identify new derivatives of this compound with improved properties and potential applications.
合成法
The synthesis of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is relatively complex and involves several steps. The first step involves the reaction of pyridine-3-carbonitrile with 6-tert-butyl-2-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile. The next step involves the reaction of this intermediate with an acid such as hydrochloric acid or sulfuric acid, which yields the final product, 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile.
特性
IUPAC Name |
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-14-22-16(19(2,3)4)11-18(23-14)25-9-7-24(8-10-25)17-6-5-15(12-20)13-21-17/h5-6,11,13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOOMTURZXYBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide](/img/structure/B6434857.png)
![2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6434864.png)
![1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434872.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)

![N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434907.png)
![4-tert-butyl-2-methyl-6-{4-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434914.png)
![2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434920.png)
![4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434928.png)
![5-chloro-6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6434937.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine](/img/structure/B6434938.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434948.png)
![2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B6434957.png)
![4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434958.png)